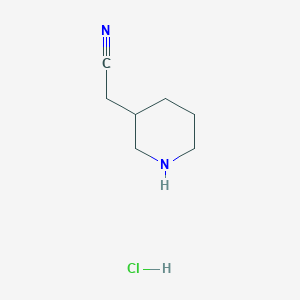

2-(3-Piperidyl)acetonitrile hydrochloride

Descripción

Propiedades

IUPAC Name |

2-piperidin-3-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFBEZBCUSIDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735066 | |

| Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-23-2 | |

| Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-3-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidyl)acetonitrile hydrochloride typically involves the reaction of 3-piperidylacetonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

Starting Material: 3-piperidylacetonitrile

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is usually performed at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Piperidyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Compounds with different functional groups replacing the nitrile group.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-(3-Piperidyl)acetonitrile hydrochloride typically involves multi-step organic reactions. The compound can undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions : Due to the presence of the acetonitrile group.

- Electrophilic Aromatic Substitution : The nitrogen in the piperidine ring can participate in these reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Development

This compound serves as an important building block for synthesizing pharmaceuticals. Its structural features allow for interactions with biological targets, suggesting potential roles in drug development. Notably, compounds related to piperidine derivatives have shown promising biological activities:

- Neurotransmitter Modulation : Interaction studies indicate binding affinity towards muscarinic acetylcholine receptors, which are crucial in treating neurological disorders .

- Cancer Therapy : Research indicates that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells .

Coordination Chemistry

The compound's piperidine and nitrile functionalities suggest potential applications as ligands in coordination chemistry. Research is ongoing to explore how this compound interacts with metal ions, which could lead to new catalysts or materials for industrial applications.

Organic Synthesis

Due to its reactivity, this compound is utilized as an intermediate in organic synthesis. It can be used to create more complex molecules relevant to pharmaceuticals and agrochemicals .

Case Study 1: Neuropharmacological Applications

Research has shown that derivatives of piperidine, including this compound, can modulate neurotransmitter systems effectively. A study demonstrated that compounds with similar structures could inhibit cholinesterase enzymes, enhancing cognitive function .

Case Study 2: Anticancer Activity

In a recent investigation into anticancer agents, piperidine derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to existing drugs like bleomycin, highlighting the therapeutic potential of compounds related to this compound.

Mecanismo De Acción

The mechanism of action of 2-(3-Piperidyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Variations

Heterocyclic Core Differences

- Piperidine vs. Piperazine: Piperidine (one nitrogen) derivatives, such as the target compound, exhibit moderate basicity (pKa ~11). In contrast, piperazine (two nitrogens, as in (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, CAS 2158301-19-8) has two distinct pKa values (~5 and ~9), enabling dual protonation states that affect solubility and receptor binding . Example: The dihydrochloride salt of (S)-2-(piperazin-2-yl)acetonitrile (C6H13Cl2N3, MW 210.10) shows higher aqueous solubility than mono-hydrochloride piperidine analogs due to increased ionic character .

Functional Group Modifications

- Nitrile vs. Esters are prone to acidic/basic hydrolysis, whereas nitriles may convert to amides or carboxylic acids under similar conditions .

Substituent Effects

- Aromatic vs. Aliphatic Substituents: 2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride (CAS 1354954-60-1, C13H17ClN2, MW 236.74) introduces a phenyl group, enhancing lipophilicity (logP ~2.5 estimated) compared to the non-aromatic target compound. This modification could improve blood-brain barrier penetration in CNS-targeting drugs .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| 2-(3-Piperidyl)acetonitrile hydrochloride* | C7H13ClN2 | ~164.65 | Piperidine, nitrile, HCl salt | High in polar solvents (e.g., water, methanol) |

| 2-Phenyl-2-(piperidin-2-yl)acetonitrile HCl | C13H17ClN2 | 236.74 | Piperidine, phenyl, nitrile | Moderate in water, high in DMSO |

| Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | C10H20ClNO2 | 229.72 | Piperidine, ester, HCl salt | Soluble in chloroform, ethanol |

| (S)-2-(Piperazin-2-yl)acetonitrile diHCl | C6H13Cl2N3 | 210.10 | Piperazine, nitrile, diHCl | Very high in aqueous buffers |

*Calculated data due to lack of explicit CAS entry.

- Acid/Base Behavior : Piperidine derivatives (pKa ~11) remain protonated under physiological pH, enhancing water solubility. Piperazine analogs, with lower pKa values, may exist in mixed protonation states, affecting receptor interactions .

Analytical Characterization

Spectroscopy :

- Computational Studies: DFT calculations (as in ) predict HOMO-LUMO gaps and charge distribution. For example, non-planar structures in related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) suggest steric hindrance influences reactivity .

Actividad Biológica

2-(3-Piperidyl)acetonitrile hydrochloride (CAS No. 5562-23-2) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to an acetonitrile group, with hydrochloride as a counterion. Its molecular formula is C7H13ClN2, and it exhibits characteristics typical of piperidine derivatives, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer types, including lung adenocarcinoma and breast cancer. For instance, a study on related piperidine derivatives demonstrated significant inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Lung Adenocarcinoma | Induction of apoptosis | |

| Piperidine Derivatives | Breast Cancer | Cell cycle arrest |

Neuropharmacological Effects

The piperidine moiety is often associated with neuropharmacological effects. This compound has been investigated for its potential as a ligand for neurotransmitter receptors, particularly in the context of cognitive enhancement and neuroprotection. Studies suggest that piperidine derivatives can modulate acetylcholine receptors, leading to improved cognitive function and memory retention .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive processes.

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes such as acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement : In a controlled study, subjects treated with piperidine derivatives exhibited significant improvements in memory tasks compared to controls, suggesting a role in cognitive enhancement.

- Cancer Treatment : A recent clinical trial involving piperidine derivatives demonstrated promising results in reducing tumor size in patients with advanced lung cancer, supporting further investigation into their use as adjunct therapies .

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 2-(3-Piperidyl)acetonitrile hydrochloride?

Methodological Answer: Characterization typically involves a combination of:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy :

- Mass Spectrometry (MS) :

- Elemental Analysis :

- Validate empirical formula (C₇H₁₁N₂·HCl) with %C, %H, %N, and %Cl matching theoretical values (±0.3%) .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Methodological Answer: Common routes include:

Q. Optimization Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics .

- Purification : Recrystallization from ethanol/ether mixtures enhances purity (>98%) and yield (70–85%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Storage :

- Spill Management :

- Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of piperidine derivatives like this compound?

Methodological Answer:

- Assay Standardization :

- Metabolite Profiling :

- Computational Modeling :

Q. What strategies are effective in analyzing reaction byproducts or impurities during synthesis?

Methodological Answer:

- HPLC-MS :

- GC-MS Headspace Analysis :

- Identify volatile byproducts (e.g., unreacted chloroacetonitrile) using DB-5 columns and EI ionization .

- NMR Spiking :

Q. How can kinetic studies improve understanding of the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Analytical Techniques :

- Degradation Pathways :

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- Free Energy Perturbation (FEP) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.